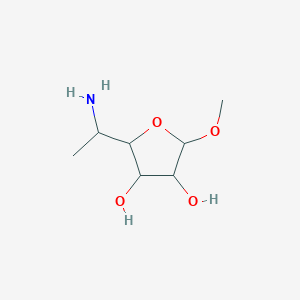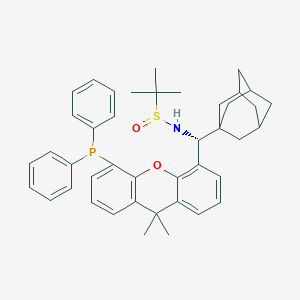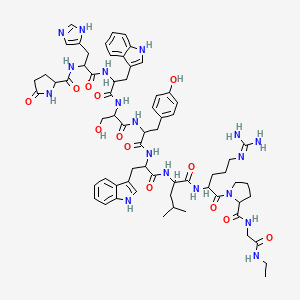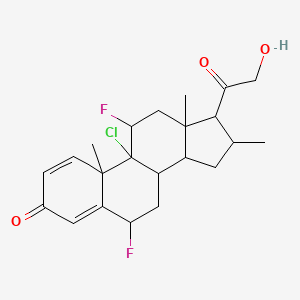
2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoetil)-5-metoxioxolano-3,4-diol es un compuesto químico con una estructura única que incluye un grupo aminoetil, un grupo metoxi y un diol dentro de un anillo oxolano.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol normalmente implica la reacción de precursores adecuados en condiciones controladas. Un método común implica el uso de precursores aminoetil y metox sustituidos, que reaccionan en presencia de catalizadores para formar la estructura de anillo oxolano deseada. Las condiciones de reacción a menudo incluyen temperaturas específicas, solventes y niveles de pH para asegurar la formación correcta del compuesto.
Métodos de Producción Industrial
La producción industrial de 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para asegurar la consistencia y la seguridad en el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(1-Aminoetil)-5-metoxioxolano-3,4-diol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto, dando lugar a diferentes derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones normalmente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
2-(1-Aminoetil)-5-metoxioxolano-3,4-diol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas, incluidos los productos farmacéuticos y los agroquímicos.
Biología: El compuesto puede tener potencial como sonda bioquímica o como precursor de moléculas biológicamente activas.
Medicina: Se están llevando a cabo investigaciones sobre sus posibles aplicaciones terapéuticas, con estudios que exploran sus efectos en diversas vías biológicas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales, incluidos los polímeros y los recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol implica su interacción con objetivos moleculares y vías específicas. El grupo aminoetil puede interactuar con enzimas o receptores, modulando su actividad. Los grupos metoxi y diol también pueden participar en enlaces de hidrógeno y otras interacciones, influyendo en la actividad biológica general del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otros derivados oxolano con diferentes sustituyentes, tales como:
- 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol
- 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol
- 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol
Unicidad
Lo que diferencia a 2-(1-Aminoetil)-5-metoxioxolano-3,4-diol es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales, ofreciendo posibles ventajas sobre otros compuestos similares en términos de reactividad, estabilidad y funcionalidad.
Propiedades
Fórmula molecular |
C7H15NO4 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
OQMGRVFSMWORIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(C(C(O1)OC)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)


![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)

![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)

![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)


![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
